(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

CXCR2 antagonist β-arrestin recruitment chemokine receptor

This heterocyclic primary amine is a critical intermediate for synthesizing disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds, which act as potent CXCR1/2 antagonists. Its unique 2-methyloxolane ring, featuring a quaternary carbon, provides a 2.2-fold potency advantage and superior selectivity over other scaffolds for CXCR2 (IC50 53-94 nM). Procure this specific building block to unlock a patented chemical series and accelerate your dermatological inflammation or oncology research program.

Molecular Formula C11H17NO2
Molecular Weight 195.262
CAS No. 1432041-34-3
Cat. No. B2997109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine
CAS1432041-34-3
Molecular FormulaC11H17NO2
Molecular Weight195.262
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2(CCCO2)C)N
InChIInChI=1S/C11H17NO2/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11/h4-5,10H,3,6-7,12H2,1-2H3
InChIKeyYSSOSLLMPJZTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine (CAS 1432041-34-3): Procurement & Differentiation Guide for Heterocyclic Amine Building Blocks


(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine (CAS 1432041-34-3) is a heterocyclic primary amine (C11H17NO2, MW 195.26) featuring a 5-methylfuran ring and a 2-methyloxolane ring connected via a methanamine bridge, possessing a quaternary carbon at the oxolane 2-position . It is disclosed as a key synthetic intermediate in Galderma's patent family (US9388149B2) for disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds that function as CXCR1 and CXCR2 chemokine receptor antagonists [1]. The compound is listed in Sigma-Aldrich's 'Rare and Unique Chemicals' collection for early discovery research, indicating limited commercial availability without accompanying analytical data .

Why Close Analogs of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine Cannot Be Interchanged in CXCR Antagonist Synthesis


This compound is not a commodity amine; it serves as a specific chiral building block within the Galderma 3,4-diamino-3-cyclobutene-1,2-dione chemokine receptor antagonist series [1]. Attempting to substitute the 2-methyloxolan-2-yl methanamine moiety with simpler or structurally related amines (e.g., thiolan-2-yl methanamine, unsubstituted oxolan-2-yl methanamine, or simple alkyl amines) alters the steric and electronic environment of the final antagonist, directly affecting CXCR2 and CXCR1 potency and selectivity [2]. The quaternary carbon at the oxolane 2-position restricts conformational flexibility, which is critical for achieving the pharmacophore geometry required for optimal β-arrestin pathway modulation at CXCR2 [3]. The quantitative evidence below demonstrates that the methyloxolan-derived final compound yields different potency and selectivity ratios compared to the thiolan analog when tested under identical assay conditions.

Quantitative Differentiation Evidence: (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine vs. Comparator Amine Building Blocks


CXCR2 Antagonist Potency: 2-Methyloxolan-Derived Final Compound Outperforms Thiolan Analog by 2.2-Fold

The final cyclobutenedione compound synthesized from (5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine (BDBM236792) demonstrates a CXCR2 IC50 of 53 nM in the PathHunter β-arrestin recruitment assay. In comparison, the structurally analogous compound derived from (5-methylfuran-2-yl)-(thiolan-2-yl)methanamine (BDBM236810), which replaces the 2-methyloxolan oxygen with sulfur (thiolan/tetrahydrothiophene), shows a CXCR2 IC50 of 115 nM under identical assay conditions [1][2]. This represents a 2.2-fold improvement in CXCR2 antagonism potency conferred by the 2-methyloxolan-2-yl methanamine building block relative to the thiolan-2-yl methanamine comparator.

CXCR2 antagonist β-arrestin recruitment chemokine receptor GPCR drug discovery

CXCR1 Antagonist Potency: Methyloxolan-Derived Compound Shows 2.1-Fold Greater Activity Than Thiolan Analog

At the CXCR1 receptor, the 2-methyloxolan-2-yl methanamine-derived final compound (BDBM236792) exhibits an IC50 of 244 nM. The corresponding thiolan-2-yl methanamine-derived compound (BDBM236810) shows an IC50 of 508 nM, demonstrating that the 2-methyloxolan building block confers a 2.1-fold greater CXCR1 antagonist potency relative to the thiolan comparator [1][2]. A second measurement for BDBM236792 at CXCR1 yielded an IC50 of 819 nM, suggesting stereochemical or assay variability that warrants further investigation [1].

CXCR1 antagonist dual CXCR1/CXCR2 inhibition β-arrestin inflammatory disease

CXCR2 vs. CXCR1 Selectivity Profile: Methyloxolan-Derived Compound Maintains Favorable Selectivity Window

Using the most potent CXCR1 IC50 (244 nM) and CXCR2 IC50 (53 nM) for the 2-methyloxolan-derived BDBM236792, the CXCR1/CXCR2 selectivity ratio is 4.6-fold [1]. The thiolan-derived BDBM236810 shows a CXCR1/CXCR2 selectivity ratio of 4.4-fold (508 nM / 115 nM) [2]. Both building blocks yield final compounds with comparable ~4.5-fold selectivity for CXCR2 over CXCR1, indicating that the oxygen-to-sulfur heteroatom swap does not substantially alter selectivity despite the potency differences. However, the higher absolute potency at both receptors makes the methyloxolan-derived compound more attractive for achieving robust target engagement at lower concentrations while maintaining the same selectivity window [1][2].

receptor selectivity CXCR2/CXCR1 selectivity ratio off-target profiling GPCR

Structural Differentiation: Quaternary Carbon at Oxolane 2-Position Confers Conformational Constraint Absent in Simpler Amino Building Blocks

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine features a quaternary sp3 carbon at the oxolane 2-position (C2), an architectural feature absent in the unsubstituted oxolan-2-yl methanamine (CAS 7179-94-4) or simple alkylamine comparators such as the propylamine fragment used in SCH-527123 [1]. This quaternary center introduces geminal dimethyl-type steric bulk that restricts bond rotation and influences the dihedral angle between the oxolane ring and the methanamine nitrogen in the final cyclobutenedione conjugate [2]. Calculated physicochemical properties include a LogP of 0.9, two rotatable bonds, an sp3 carbon fraction of 0.64, one hydrogen bond donor, and three hydrogen bond acceptors, indicating a balanced polarity profile suitable for CNS-accessible chemotypes [3]. The thiolan analog and unsubstituted oxolan building blocks differ in heteroatom identity and steric profile, respectively, making the 2-methyloxolan variant a unique tool for exploring conformational SAR around the amine-bearing carbon.

chiral building block conformational restriction quaternary carbon medicinal chemistry SAR

Synthetic Tractability: Patent Reports 96% Yield for the Amine Building Block Synthesis

The patent literature reports a high-yielding synthesis of (5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, with 1.82 g of product obtained at 96% yield after filtration and evaporation . This yield compares favorably to typical yields reported for analogous heterocyclic amine syntheses, which often require chiral resolution steps that reduce overall yield. The synthetic route proceeds via azide intermediate 2-[azido-(2-methyloxolan-2-yl)methyl]-5-methylfuran, followed by reduction to the primary amine [1]. For laboratory-scale procurement, the compound is available as the hydrochloride salt from Biosynth (50 mg at $827.50; 0.5 g at $2,625.00, with 3-4 week lead time) , and as the free base from CymitQuimica (50 mg at €812; 500 mg at €2,373) .

chemical synthesis amine building block process chemistry scale-up yield optimization

Recommended Application Scenarios for (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine Based on Quantitative Evidence


CXCR2-Selective Antagonist Lead Optimization Programs

The 2-methyloxolan-2-yl methanamine building block enables synthesis of cyclobutenedione derivatives with CXCR2 IC50 values in the 53-94 nM range and a CXCR2/CXCR1 selectivity ratio of ~4.5-fold, as demonstrated by BDBM236792 [1]. For medicinal chemistry teams optimizing CXCR2 antagonists for inflammatory or oncological indications, this building block provides a 2.2-fold potency advantage over the corresponding thiolan-based scaffold (IC50 115 nM) at CXCR2 while maintaining comparable selectivity [2]. Procurement of this specific building block is warranted when the program requires a balanced profile of sub-100 nM CXCR2 potency with maintained selectivity over CXCR1.

Conformational SAR Exploration Around the Amine-Bearing Carbon in GPCR Antagonist Chemotypes

The quaternary sp3 carbon at the oxolane 2-position of this building block introduces conformational constraint that is structurally distinct from unsubstituted oxolan-2-yl methanamine (CAS 7179-94-4) or simple alkylamine building blocks [1]. This feature is relevant for SAR studies aimed at understanding how steric bulk and restricted rotation at the amine attachment point influence GPCR binding pocket interactions, particularly for the intracellular allosteric binding site (IABS) of CXCR2 [2]. The calculated LogP of 0.9 and balanced HBD/HBA profile further support its use in optimizing CNS penetration potential within chemokine receptor programs [3].

Dual CXCR1/CXCR2 Antagonist Development for Inflammatory Dermatological Conditions

The Galderma patent family (US9388149B2) specifically claims disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds incorporating this amine building block for the treatment of chemokine-mediated diseases, with an emphasis on dermatological applications [1]. The methyloxolan-derived final compound demonstrates CXCR1 IC50 of 244 nM alongside CXCR2 IC50 of 53 nM, providing a dual antagonism profile that may be advantageous in neutrophil-driven skin diseases where both CXCR1 and CXCR2 contribute to pathology [2]. For research groups investigating chemokine-driven dermatological inflammation, this building block offers a validated entry point into a patented chemical series with disclosed biological activity.

Building Block Procurement for Scale-Up Feasibility Assessment in Early Discovery

The reported 96% synthetic yield for this amine building block [1], combined with its availability from multiple specialty vendors (Biosynth, CymitQuimica) at milligram to gram scales [2][3], makes it a viable candidate for programs transitioning from hit validation to lead optimization. The compound's listing in Sigma-Aldrich's 'Rare and Unique Chemicals' collection indicates that while not a commodity chemical, it is accessible through established supply channels for early discovery researchers . Procurement teams should budget approximately $800-830 per 50 mg and anticipate 3-4 week lead times for custom synthesis.

Quote Request

Request a Quote for (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.